

tetracaine HCl apparent molar volume studies

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Compound Focus: Tetracaine Hydrochloride

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Key Volumetric Properties of Tetracaine HCl

The table below summarizes the core volumetric properties and study conditions for **tetracaine hydrochloride** as found in recent research:

Property / Aspect	Description / Value	Experimental Conditions
Commonly Studied Systems [1]	Aqueous binary ($\text{H}_2\text{O} + \text{TC}\cdot\text{HCl}$) and aqueous ternary electrolytic solutions ($\text{H}_2\text{O} + \text{NaCl/KCl} + \text{TC}\cdot\text{HCl}$)	Dilute concentration region
Standard Calculated Parameters [1]	Apparent molar volume ((V_{ϕ})), limiting apparent molar volume ((V_{ϕ}^0)), apparent molar expansivity ((E_{ϕ})), transfer volumes ($(\Delta_{\text{tr}} V_{\phi}^0)$)	-
Temperatures [1]	288.15, 293.15, 298.15, 303.15, and 308.15 K	-
Key Finding on Micelles [1]	Volume changes due to micellization are small; sign and magnitude depend on salt's structure-making/breaking abilities. Suggested micelles are of the stacking type.	-

Property / Aspect	Description / Value	Experimental Conditions
Interaction with α -CD [2]	High positive volume change due to complexation, determined from apparent molar volumes at infinite dilution.	298.15 K; fixed α -CD concentration (0.1 mol·kg ⁻¹), varying drug concentrations (0.003 to 0.21 mol·kg ⁻¹)

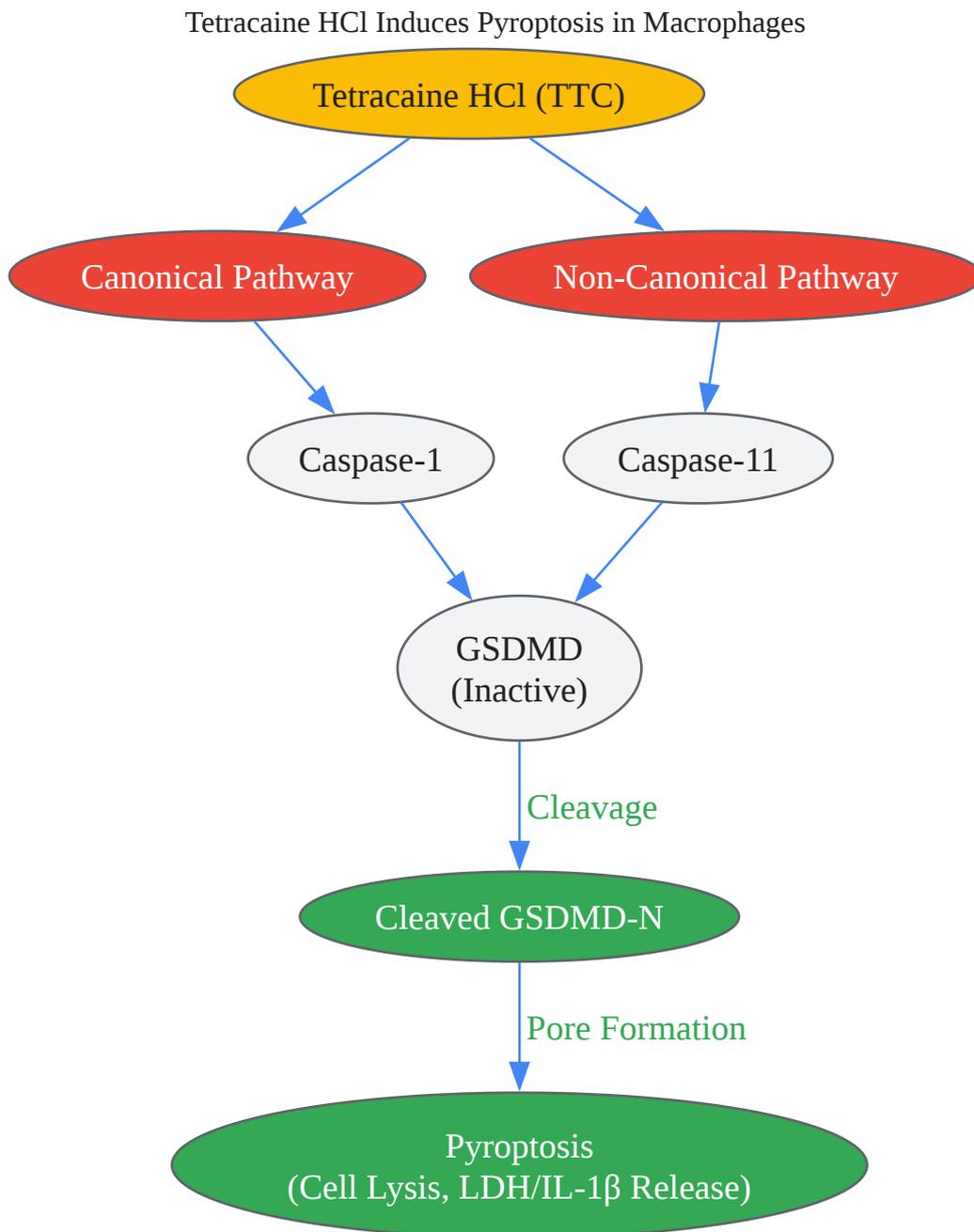
Experimental Protocols for Density Measurements

The primary method for determining the apparent molar volume of tetracaine HCl is through precise density measurements. Here is a detailed breakdown of the standard protocol based on the research:

- **1. Solution Preparation:** Prepare binary (drug + water) and ternary (drug + electrolyte + water) solutions in a **dilute concentration range** (e.g., below 0.21 mol·kg⁻¹) [1] [2]. Use high-purity water and analytical grade chemicals. Solutions can be prepared using mass, with accuracy better than ± 0.0001 g [1].
- **2. Density Measurement:** Measure the density of each solution using a **vibrating tube densimeter** [1] [2]. The instrument should be calibrated at the experimental temperatures with dry air and high-purity water [1].
- **3. Data Calculation:**
 - The **apparent molar volume**, (V_{ϕ}), at a finite concentration (m) is calculated using the formula: $[V_{\phi} = \frac{M}{\rho} - \frac{1000(\rho - \rho_0)}{m \rho \rho_0}]$ where (M) is the molar mass of the solute, (ρ) is the density of the solution, (ρ_0) is the density of the pure solvent (water or aqueous electrolyte solution), and (m) is the molality of the solute [1].
 - The **limiting apparent molar volume**, (V_{ϕ}^0), is determined by extrapolating the (V_{ϕ}) values to infinite dilution ($(m \rightarrow 0)$), often using a linear regression or the Masson equation [1].

Recent Research and Signaling Pathways

Recent studies have moved beyond traditional volumetric properties to investigate the biological activities of tetracaine HCl, particularly its induction of a specific type of inflammatory cell death called **pyroptosis**. The following diagram illustrates the key signaling pathways involved.



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Tetracaine HCl activates pyroptosis via caspase-1 and caspase-11, cleaving GSDMD to form pores [3] [4].

In cancer cells like uveal melanoma, Tetracaine HCl can also induce pyroptosis via a different pathway by activating **caspase-3**, which then cleaves **Gasdermin E (GSDME)** [5].

Drug Aggregation and Membrane Transport

The self-association of tetracaine molecules in solution significantly impacts its transport across biological membranes, which is relevant to its onset of action as a topical anesthetic [6].

- **Critical Aggregation Concentration (CAC):** Tetracaine forms supramolecular aggregates above its CAC. The **pH** of the solution dictates the drug's ionization state and the type of aggregates formed [6].
- **Impact on Transport:** While the **unionized form** (TC, dominant at high pH) has a higher membrane partition coefficient and ultimate transport rate, it also forms larger, more tightly bound aggregates. These aggregates result in a **significantly longer lag time** before penetration compared to solutions rich in the ionized species (TCH⁺) [6].
- **Experimental Characterization:** Key techniques used to study these aggregates include:
 - **Photon Correlation Spectroscopy (PCS):** To determine the CAC and the hydrodynamic radius of the aggregates [6].
 - **Zeta Potential Measurements:** To assess the surface charge of the aggregates [6].
 - **FTIR and 1H NMR Spectroscopy:** To investigate intermolecular bonding and molecular arrangement within the aggregates [6].

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